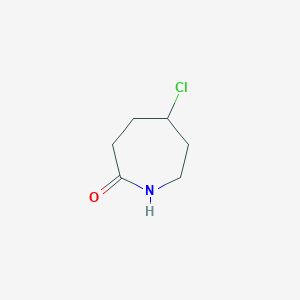

5-Chloroazepan-2-one

Description

5-Chloroazepan-2-one is a seven-membered lactam (azepanone) with a chlorine substituent at the 5-position of the azepane ring. Azepan-2-one derivatives are of interest in pharmaceutical and organic chemistry due to their conformational flexibility and utility as intermediates in drug synthesis. The chlorine atom at position 5 likely influences electronic, steric, and solubility properties, which can modulate reactivity and biological activity .

Properties

CAS No. |

1468-56-0 |

|---|---|

Molecular Formula |

C6H10ClNO |

Molecular Weight |

147.60 g/mol |

IUPAC Name |

5-chloroazepan-2-one |

InChI |

InChI=1S/C6H10ClNO/c7-5-1-2-6(9)8-4-3-5/h5H,1-4H2,(H,8,9) |

InChI Key |

MNVFGVVCVJVSNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NCCC1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Azepan-2-one

(a) 3-(Oxan-4-yl)azepan-2-one (CAS EN300-367135)

- Structure : Features an oxane (tetrahydropyran) substituent at the 3-position of the azepan-2-one ring.

- Lack of electronegative substituents (e.g., chlorine) may reduce electrophilic reactivity at the lactam carbonyl.

- Applications : Used in synthetic intermediates for heterocyclic chemistry .

(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : A benzodiazepine derivative with a chloro-substituted phenyl ring and nitro group.

- Key Differences: The fused benzene-diazepine ring system contrasts with the monocyclic azepan-2-one. Chlorine at the phenyl 2-position enhances receptor binding in benzodiazepines, whereas chlorine on the azepane ring (as in 5-chloroazepan-2-one) may influence ring puckering or hydrogen-bonding interactions.

- Applications : Anxiolytic and anticonvulsant drug .

Chloro-Substituted Lactams and Heterocycles

(a) 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Structure : Contains a chlorine atom on the benzodiazepine core and a fluorophenyl group.

- Key Differences :

- Fluorine and chlorine substituents jointly affect lipophilicity and metabolic stability.

- The dihydro-2-one moiety shares similarity with azepan-2-one but within a fused ring system.

- Applications : Intermediate in benzodiazepine synthesis .

(b) 5-Chloro-2-methyl-4-isothiazolin-3-one

- Structure: An isothiazolinone with chlorine at position 5 and a methyl group at position 2.

- Key Differences: The isothiazolinone ring is aromatic and smaller (five-membered), conferring greater rigidity compared to azepan-2-one. Chlorine here enhances biocidal activity, a property less relevant to azepan-2-one derivatives.

- Applications : Preservative in industrial and cosmetic products .

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility (Predicted) | Applications |

|---|---|---|---|---|---|

| 5-Chloroazepan-2-one* | C₆H₁₀ClNO | 147.60 | 5-Cl | Moderate in polar solvents | Synthetic intermediate |

| 3-(Oxan-4-yl)azepan-2-one | C₁₀H₁₇NO₂ | 183.25 | 3-oxane | High in polar solvents | Heterocyclic synthesis |

| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 329.74 | 2-Cl-phenyl, 7-NO₂ | Low (lipophilic) | Pharmaceutical agent |

| 5-Chloro-2-methyl-4-isothiazolin-3-one | C₄H₄ClNOS | 149.60 | 5-Cl, 2-CH₃ | High in water | Biocide |

*Hypothetical data inferred from structural analogs.

Chlorine Effects :

Synthetic Challenges :

- Introducing chlorine at the 5-position of azepan-2-one may require regioselective halogenation or ring-closing strategies, akin to methods used for benzodiazepines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.